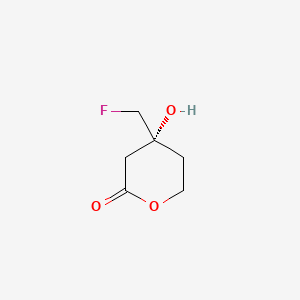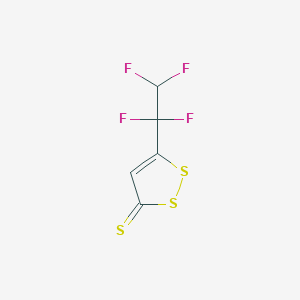
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is a compound belonging to the class of polysulfur-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- typically involves the sulfuration of 3-oxoesters, iso-propenyl derivatives, α-enolic dithioesters, and related compounds . Common reagents used in these reactions include elemental sulfur and disulfur dichloride . The reaction conditions often involve heating and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrafluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- involves its ability to release hydrogen sulfide (H₂S), a gaseous signaling molecule . This release activates various molecular pathways, including the Nrf2/Keap1 pathway, which is involved in cellular defense against oxidative stress . The compound also interacts with sulfhydryl groups in proteins, leading to modifications that affect their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oltipraz: A well-known dithiolethione with chemopreventive properties.
Anethole dithiolethione: Another dithiolethione used for its antioxidant and hepatoprotective effects.
S-Danshensu: A compound with similar pharmacological activities, including antioxidant and neuroprotective properties.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(1,1,2,2-tetrafluoroethyl)- is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties and enhances its stability and reactivity compared to other dithiolethiones .
Eigenschaften
CAS-Nummer |
106776-01-6 |
|---|---|
Molekularformel |
C5H2F4S3 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
5-(1,1,2,2-tetrafluoroethyl)dithiole-3-thione |
InChI |
InChI=1S/C5H2F4S3/c6-4(7)5(8,9)2-1-3(10)12-11-2/h1,4H |
InChI-Schlüssel |
PVDMQMAPISPOAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SSC1=S)C(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


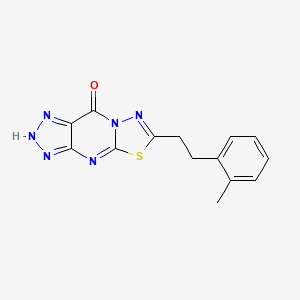
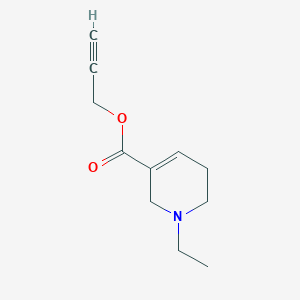
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
![4-[4-(4-Cyanophenyl)piperazin-1-yl]benzonitrile](/img/structure/B14331294.png)
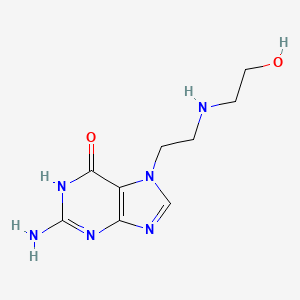
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
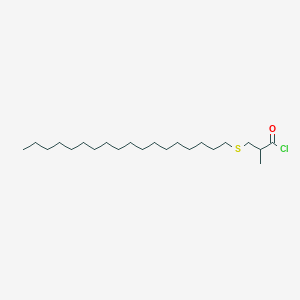
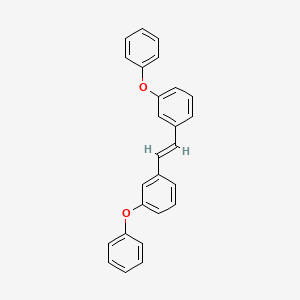
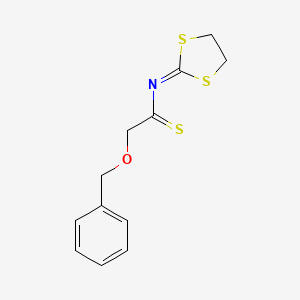
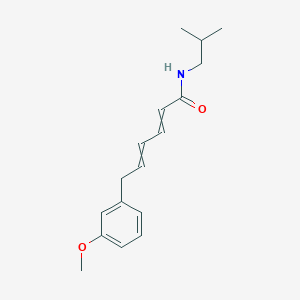
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
